2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate
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Overview
Description
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonate group and a tert-butoxycarbonyl (Boc) protected amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane and reagents like methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azides or thiols.
Deprotection Reactions: The major product is the free amine derivative of the original compound.
Scientific Research Applications
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate involves its ability to undergo specific chemical reactions that modify other molecules. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, making this compound a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[2-(tert-Butoxycarbonylamino)ethoxy]acetic acid: Another Boc-protected compound used in similar applications.
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid: Shares the Boc protection but differs in its core structure.
Uniqueness
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate is unique due to its combination of a Boc-protected amine and a methanesulfonate group, providing a balance of stability and reactivity that is valuable in various synthetic applications .
Properties
Molecular Formula |
C14H21NO5S |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12-7-5-6-11(10-12)8-9-19-21(4,17)18/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
InChI Key |
JSRORBZUNVKHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCOS(=O)(=O)C |
Origin of Product |
United States |
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